Ethyl 2-oxopiperidine-4-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Synthetic Chemistry
The piperidine ring is a fundamental structural motif found in a vast number of natural products and synthetic pharmaceuticals. tandfonline.com Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules, such as enhanced membrane permeability, improved receptor binding, and increased metabolic stability. researchgate.net Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub
The introduction of chiral centers within the piperidine scaffold has become an increasingly important strategy in drug design. thieme-connect.com Chiral piperidines can lead to improved potency, selectivity, and a better pharmacokinetic profile, justifying the often more complex synthetic routes required. thieme-connect.com The structural flexibility of the piperidine ring allows it to interact with biological targets through various noncovalent interactions, making it a highly desirable component in the rational design of new therapeutic agents. researchgate.net
Overview of Lactam Chemistry and its Relevance to 2-Oxopiperidines
Ethyl 2-oxopiperidine-4-carboxylate belongs to the class of compounds known as lactams, which are cyclic amides. The 2-oxopiperidine core is a six-membered lactam. The chemistry of lactams is rich and varied, with their reactivity being influenced by ring size and the nature of substituents. The lactam functionality can participate in tautomeric equilibria, existing in both lactam and lactim forms, which can influence the compound's chemical and physical properties.
The reduction of the lactam group in substituted piperidinones is a common strategy to produce cis-configured 2,4-disubstituted piperidines. nih.gov Furthermore, the development of catalytic enantioselective fluorination of tert-butoxycarbonyl lactams has expanded the toolkit for creating stereochemically defined fluorinated lactams, which are valuable in medicinal chemistry. acs.org
Evolution of Research Trajectories Pertaining to this compound Analogues
Research into analogues of this compound has been driven by the quest for novel therapeutic agents. For instance, spiro[chromene-2,4'-piperidine]s have been identified as a new class of selective agonists for the 5-HT2C receptor, a target for conditions like obesity and psychiatric disorders. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring and its substituents can significantly impact biological activity. nih.gov
The synthesis of various piperidone analogues has been a focus of considerable effort, leading to compounds with diverse biological activities. researchgate.net For example, a series of 3,5-bis(arylidene)-4-piperidones have been synthesized and evaluated for their potential applications. researchgate.net The development of new synthetic methodologies, such as domino reactions involving diazodicarbonyl compounds, has provided convenient pathways to multi-functionalized 2-oxopiperidines. researchgate.net
Current Research Landscape and Emerging Paradigms in 2-Oxopiperidine Chemistry
The current research landscape in 2-oxopiperidine chemistry is characterized by a focus on stereoselective synthesis and the development of novel catalytic systems. Nickel-catalyzed (4 + 2) cycloadditions of bicyclic 3-azetidinones with alkynes have emerged as a powerful tool for accessing indolizidine and quinolizidine (B1214090) alkaloids, with a key step being the efficient synthesis of bicyclic azetidinones from 6-oxopiperidine-2-carboxylic acid. acs.org
The design of new N-heterocyclic aroyl hydrazones containing a 4-oxopiperidine nucleus and their metal complexes is another active area of investigation, with potential applications in antimicrobial agents. researchgate.net Furthermore, the synthesis of apixaban (B1684502) analogues, which are potent factor Xa inhibitors, often involves intermediates derived from piperidone structures. arkat-usa.org These research efforts highlight the continued importance of the 2-oxopiperidine scaffold in the development of new chemical entities with therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxopiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLUQPNUZNORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Oxopiperidine 4 Carboxylate
Reactions at the Lactam Carbonyl Functionality
The lactam carbonyl group in ethyl 2-oxopiperidine-4-carboxylate is a key site for nucleophilic attack and reduction reactions. The reactivity of this group is influenced by the amide resonance within the piperidine (B6355638) ring.
Reduction of the lactam carbonyl is a common transformation. For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of both the lactam and the ester functionalities. Selective reduction of the lactam carbonyl in the presence of the ester can be challenging and often requires careful selection of reagents and reaction conditions. In related systems, such as 2-oxopiperidine derivatives, the reduction of the lactam carbonyl to a methylene (B1212753) group has been achieved, providing access to piperidine scaffolds. For example, the amide carbonyl group of 5-(4,5-substituted-1H-1,2,3-triazol-1yl)-pyroaminoadipic acid derivatives can be chemoselectively reduced with borane (B79455) (BH₃). researchgate.net
Transformations Involving the Ester Moiety
The ester group at the C4 position is readily susceptible to various transformations, including hydrolysis, transesterification, and amidation, providing a handle for further molecular elaboration.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-oxopiperidine-4-carboxylic acid, can be achieved under acidic or basic conditions. This carboxylic acid derivative serves as a crucial intermediate for the synthesis of more complex molecules through reactions such as amide bond formation.
The ester can also be converted directly into amides by reaction with amines. For example, reaction of a methyl ester analog with ammonium (B1175870) hydroxide (B78521) in methanol (B129727) leads to the formation of the corresponding carboxamide. nih.gov This transformation is a key step in the synthesis of nitrile derivatives, where the resulting carboxamide is subsequently dehydrated. nih.gov
| Transformation | Reagents and Conditions | Product | Reference |
| Ester Hydrolysis | Acid or Base | 2-Oxopiperidine-4-carboxylic acid | |
| Amidation | Ammonium hydroxide, Methanol | 2-Oxopiperidine-4-carboxamide | nih.gov |
Reactivity of the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo alkylation, acylation, and other N-functionalization reactions. These modifications are crucial for introducing diversity and modulating the biological activity of the resulting compounds.
N-alkylation can be achieved using various alkylating agents. For instance, N-benzylation of related piperidine carboxylates has been reported. rsc.org N-acylation, including the introduction of a Boc protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is a common strategy to modulate the reactivity of the nitrogen atom and facilitate subsequent transformations. depositolegale.itnih.gov The N-tosylation of a related methyl 4-oxo-piperidine-3-carboxylate has also been described using tosyl chloride in the presence of a base. rsc.org
| Reaction | Reagent | Product Type | Reference |
| N-Alkylation | Alkyl halides | N-Alkyl piperidine | rsc.org |
| N-Acylation (Boc protection) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc piperidine | depositolegale.itnih.gov |
| N-Tosylation | Tosyl chloride (TsCl) | N-Tosyl piperidine | rsc.org |
Alpha-Functionalization and Remote Site Modifications
The carbon atom alpha to the ester group (C4) can be functionalized, although this is less common than reactions at the other functional groups. More frequently, modifications are made at other positions of the piperidine ring, often starting from a related precursor.
For example, the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been developed from the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-carboxamidines. osi.lv This demonstrates how the core piperidine structure can be used as a scaffold for constructing more complex heterocyclic systems.
Furthermore, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate for cisapride, has been achieved from ethyl 4-oxopiperidine-1-carboxylate. researchgate.net This involves modifications at the C3 and C4 positions of the piperidine ring.
Ring Opening and Rearrangement Reactions
Ring opening and rearrangement reactions of the piperidine ring or its precursors can lead to the formation of different heterocyclic systems or acyclic compounds.
While direct ring-opening of this compound is not commonly reported, related ring-forming and rearrangement reactions are well-documented. For example, the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids to 2′-oxopiperidine-containing β2,3,3-amino acids has been described. researchgate.net This reaction proceeds through the breakdown of an amide bond in the seven-membered ring and the formation of a new bond to create the six-membered piperidine ring. researchgate.net
In another example, the regioselective ring opening of aziridines has been utilized as a strategy to synthesize piperidine alkaloids. nih.gov This approach involves the functionalization of a 2-substituted aziridine-2-carboxylate, followed by a ring-opening reaction with a nucleophile and subsequent cyclization to form the piperidine ring. nih.gov
Studies on Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing reaction conditions and designing new synthetic routes.
The synthesis of the piperidine ring itself often involves a cyclization step. For instance, the preparation of ethyl 2-oxo-3-piperidinecarboxylate involves the hydrogenation and cyclization of diethyl cyanoethylmalonate. google.com The mechanism of this reaction involves the reduction of the nitrile group to an amine, which then undergoes intramolecular cyclization with one of the ester groups to form the lactam ring.
In the rearrangement of 4-carboxy-2-oxoazepane derivatives to 2'-oxopiperidine structures, theoretical studies suggest a concerted mechanism where the carboxylic acid at the C4 position participates in intramolecular catalysis, lowering the energy of the transition state. researchgate.net
The formation of 2-deoxyglycolactams, which are related to 2-oxopiperidines, can proceed through an intramolecular reductive amination. nih.gov This involves the condensation of an amine with a ketone to form a cyclic iminium ion intermediate, which is then reduced in situ. nih.gov
Derivatization Strategies for Structural Diversification
This compound and its analogs are valuable starting materials for the synthesis of a diverse range of molecules, particularly for applications in medicinal chemistry.
One common strategy is to use the ester functionality as a handle for derivatization. For example, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to create a library of amides.
The piperidine nitrogen also serves as a key point for diversification through N-alkylation or N-acylation, allowing for the introduction of a wide array of substituents. rsc.orgdepositolegale.it
Furthermore, the core piperidine scaffold can be elaborated into more complex fused heterocyclic systems. The condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-carboxamidines to form tetrahydropyrido[3,4-d]pyrimidines is a prime example of this strategy. osi.lv
The synthesis of new benzoyl hydrazones from ethyl 4-oxopiperidine-1-carboxylate demonstrates another derivatization approach, leading to compounds with potential antioxidant and anticholinesterase activities. nih.gov
| Starting Material | Reaction Type | Resulting Derivatives | Reference |
| This compound | Hydrolysis followed by amidation | Diverse amide library | |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Condensation | Tetrahydropyrido[3,4-d]pyrimidines | osi.lv |
| Ethyl 4-oxopiperidine-1-carboxylate | Reaction with benzoyl hydrazides | Piperidine-hydrazone derivatives | nih.gov |
| Related Piperidine Precursors | N-Alkylation/Acylation | Variously N-substituted piperidines | rsc.orgdepositolegale.it |
Conformational Analysis and Stereochemical Characterization
Configurational Assignments and Stereoisomer Elucidation
The presence of a chiral center at the C4 position, where the carboxylate group is attached, means that Ethyl 2-oxopiperidine-4-carboxylate can exist as a pair of enantiomers. The elucidation and assignment of the absolute configuration of these stereoisomers are critical. While specific studies on the target molecule are not extensively detailed, the methodologies applied to structurally similar 2-oxopiperidine and substituted piperidine (B6355638) derivatives provide a clear framework for this process.
The primary methods for stereoisomer elucidation involve a combination of separation techniques and spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for the separation of enantiomers and diastereomers from a racemic mixture. doi.orgresearchgate.netmdpi.comresearchgate.net For instance, polysaccharide-based columns like Chiralpak® and Chiralcel® are frequently used to resolve racemic piperidine derivatives. doi.orgresearchgate.netunimi.it
Once separated, the absolute configuration of each enantiomer is typically determined using methods such as X-ray crystallography, which provides unambiguous proof of the three-dimensional arrangement of atoms in a crystal. mdpi.comuzh.chresearchgate.net In the absence of suitable crystals, spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents like Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be used to assign the absolute configuration of precursors and related hydroxy-piperidines. uzh.ch Additionally, chiroptical methods like Electronic Circular Dichroism (ECD) are valuable. By comparing the experimental ECD spectrum of an unknown enantiomer with that of a structurally related compound whose absolute configuration has been established (e.g., by X-ray analysis), the configuration can be assigned by chemical correlation. unimi.it
For example, in the study of related δ-lactams, enantiomerically pure compounds were obtained via semi-preparative enantioselective HPLC, and their absolute configuration was definitively assigned by X-ray diffractometry. mdpi.comresearchgate.net Similarly, the configurations of various 1-benzyl-3-hydroxypiperidine-4-carboxylates were determined through a combination of chiral HPLC separation and were corroborated by methods including the high-field 1H-NMR Mosher method. doi.orguzh.ch
| Method | Description | Application Example |
| Chiral HPLC | Separates enantiomers and diastereomers based on differential interaction with a chiral stationary phase. | Resolution of racemic cis- and trans-ethyl-1-benzyl-3-hydroxypiperidine-4-carboxylate. doi.org |
| X-ray Crystallography | Provides the definitive three-dimensional structure and absolute configuration of a crystalline compound. | Assignment of the absolute configuration of enantiomeric 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid. mdpi.com |
| NMR with Chiral Derivatizing Agents | Forms diastereomeric derivatives that exhibit distinct NMR signals, allowing for configurational assignment (e.g., Mosher's method). | Corroborated the configurational assignment of (3R,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate. uzh.ch |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light, providing a spectrum characteristic of a specific enantiomer. | Used to assign the absolute configuration of enantiomers of a 2-oxopiperidine derivative by comparison with a known reference compound. unimi.it |
Conformational Preferences and Dynamics of the Piperidine Ring
The six-membered piperidine ring is not planar and, similar to cyclohexane, exhibits conformational flexibility. The most thermodynamically stable arrangement is typically a chair conformation. wikipedia.org However, the presence of the lactam functionality at the C-2 position in this compound introduces significant conformational constraints. The sp² hybridization of the carbonyl carbon and the planar nature of the amide bond (N-C=O) cause a distortion of the classic chair conformation.
In N-substituted piperidines, such as N-methylpiperidine, the preference for the equatorial conformation of the substituent is even more pronounced than in corresponding cyclohexanes. wikipedia.org While the chair form is the lowest energy structure, boat conformations can contribute to the conformational equilibrium, especially in sterically crowded systems. rsc.orgresearchgate.net The conformational dynamics of these rings are an area of active research, with studies showing that transformations between chair and twist conformers can occur, and the energy barriers between them are influenced by substituents and electronic states. rsc.org
| Ring System | Dominant Conformation | Key Conformational Features |
| Cyclohexane | Chair | Two non-distinguishable chair conformations. |
| Piperidine | Chair | Two distinguishable chair conformations (N-H axial vs. equatorial); equatorial is generally more stable. wikipedia.org |
| N-Methylpiperidine | Chair | Strong preference for the equatorial N-methyl group. wikipedia.org |
| 2-Oxopiperidine | Half-chair / Distorted Chair | sp² carbonyl carbon at C-2 and planar amide bond introduce torsional strain and reduce ring flexibility. smolecule.com |
Influence of Substituents on Ring Conformation and Reactivity
The electronic nature of the substituents also has a profound effect. The lactam carbonyl group at C-2 and the carboxylate group at C-4 are both electron-withdrawing groups. ucalgary.ca The electron-withdrawing nature of the C-2 oxo group enhances the electrophilicity at the C-2 position, making it susceptible to nucleophilic attack, a reactivity distinct from non-ketonic piperidines. smolecule.com The carboxyl group at C-4 can influence the electron density distribution throughout the ring via inductive effects. These electronic effects can stabilize or destabilize certain conformations through hyperconjugative interactions. For instance, studies on fluorinated piperidines show that hyperconjugation can stabilize conformations where the fluorine atom is in an axial position, contrary to what would be expected based on sterics alone. researchgate.netresearchgate.net
The reactivity of the molecule is directly tied to its conformation. For example, the orientation of the substituents (axial vs. equatorial) dictates their accessibility for chemical reactions. The ethyl carboxylate group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or transesterification. cymitquimica.comontosight.ai The presence of the lactam functionality provides a site for both reduction of the carbonyl to an alcohol and potential ring-opening reactions.
| Substituent | Position | Typical Preferred Orientation | Influence on Conformation & Reactivity |
| Oxo (C=O) | C-2 | (Part of the ring) | Induces a distorted/half-chair conformation due to sp² carbon. smolecule.com Acts as an electron-withdrawing group, increasing electrophilicity at C-2. smolecule.com |
| Ethyl Carboxylate (-COOEt) | C-4 | Equatorial | Minimizes steric hindrance. nih.gov Acts as an electron-withdrawing group, influencing ring electron density. |
| N-Substituent (e.g., -H, -Alkyl) | N-1 | Equatorial | N-H axial/equatorial equilibrium is sensitive to solvent polarity. wikipedia.org Bulky N-alkyl groups strongly prefer the equatorial position. wikipedia.org |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of ethyl 2-oxopiperidine-4-carboxylate, providing unambiguous evidence of its molecular framework.
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy offers detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl ester and the piperidine (B6355638) ring protons are observed.
The ethyl group protons characteristically appear as a triplet and a quartet. The methyl (CH₃) protons of the ethyl group typically resonate as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet due to coupling with the adjacent methyl protons. The protons on the piperidine ring appear as a series of multiplets in the upfield region of the spectrum. The chemical shifts for the piperidine ring protons are generally found between approximately δ 2.8 and 3.5 ppm.
Table 1: Representative ¹H NMR Data for this compound and Related Structures
| Proton Environment | Chemical Shift (δ) ppm (approx.) | Multiplicity |
| Ethyl (-CH₂CH₃) | 1.2-1.5 | Quartet |
| Piperidine C-H | 2.8-3.5 | Multiplet |
Data is illustrative and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Key resonances in the ¹³C NMR spectrum include those for the carbonyl carbons of the ester and the lactam (oxo group), which appear in the downfield region. The carbons of the ethyl group and the piperidine ring are observed at more upfield chemical shifts. For instance, the keto group in the piperidin-4-one ring and the ester carbonyl function of the side chain show signals at approximately δ 196.7 ppm and δ 166.71 ppm, respectively. derpharmachemica.com The methylene carbons of the ester side chain are also identifiable. derpharmachemica.com
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Carbon Environment | Chemical Shift (δ) ppm (approx.) |
| Keto (C=O) in piperidin-4-one ring | 196.7 |
| Ester Carbonyl (C=O) | 166.71 |
| Methylene of ester side chain | 61.3 |
Data is illustrative and can vary based on the specific derivative, solvent, and experimental conditions. derpharmachemica.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons within the piperidine ring and between the CH₂ and CH₃ protons of the ethyl group. derpharmachemica.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying the connectivity around quaternary carbons and carbonyl groups, thus piecing together the entire carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the piperidine ring.
These 2D NMR methods, when used in concert, provide a comprehensive and unambiguous structural determination of this compound. derpharmachemica.comresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound.
In the IR spectrum, the most prominent absorption bands are associated with the carbonyl groups. The C=O stretching vibration of the ketone in the piperidine ring and the ester group typically appears in the region of 1700-1750 cm⁻¹. scialert.net Specifically, the carbonyl stretch for the oxopiperidine ring is often observed around 1700 cm⁻¹. The C-O stretching of the carboxyl group is also a characteristic feature. scialert.net
Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, other vibrations, such as those of the carbon-carbon backbone, can be more prominent. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Ketone C=O | Stretch | ~1700 |
| Ester C=O | Stretch | 1730-1750 |
| C-O | Stretch | 1200-1395 |
Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. scialert.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation patterns.
The electron ionization (EI) mass spectrum of a related compound, ethyl piperidine-4-carboxylate, provides an example of typical fragmentation. nist.gov For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and various cleavages of the piperidine ring.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₁₃NO₃), HRMS would confirm this specific molecular formula, providing definitive proof of its identity. rsc.orgbeilstein-journals.org
LC-MS/MS in Reaction Monitoring
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound and its derivatives, LC-MS/MS provides high sensitivity and selectivity, allowing for the simultaneous tracking of reactants, intermediates, products, and potential byproducts.
The methodology involves coupling a High-Performance Liquid Chromatography (HPLC) system with a tandem mass spectrometer. The HPLC separates the components of a reaction mixture based on their physicochemical properties, such as polarity, using a column (e.g., a C18 reversed-phase column). rsc.org As each component elutes from the column, it is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer. The first mass analyzer (MS1) selects a specific ion, such as the molecular ion [M+H]⁺ of the target compound. This selected ion is then fragmented, and the resulting fragment ions are analyzed by the second mass analyzer (MS2), creating a unique fragmentation pattern that confirms the compound's identity.
During a synthesis, small aliquots of the reaction mixture are withdrawn at various time intervals and analyzed by LC-MS/MS. This allows chemists to monitor the consumption of starting materials and the formation of the desired product, this compound. google.com The technique is also crucial for identifying and quantifying impurities, such as hydrolyzed products like the free carboxylic acid, which can form under certain reaction conditions. By plotting the relative peak areas of reactants and products against time, a reaction profile can be generated, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.
The validation of such an analytical method typically involves assessing its linearity, precision, and accuracy to ensure reliable and reproducible results. researchgate.net
Table 1: Illustrative LC-MS/MS Data for Reaction Monitoring
| Time (hours) | Reactant A Peak Area (a.u.) | Reactant B Peak Area (a.u.) | This compound Peak Area (a.u.) |
| 0 | 1,500,000 | 1,200,000 | 0 |
| 1 | 950,000 | 780,000 | 450,000 |
| 2 | 450,000 | 350,000 | 980,000 |
| 4 | 50,000 | 45,000 | 1,450,000 |
| 6 | < 10,000 | < 10,000 | 1,500,000 |
This table is for illustrative purposes to demonstrate the application of LC-MS/MS in reaction monitoring.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, this technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformation of the piperidine ring. Furthermore, for chiral molecules, it can establish the absolute configuration of stereocenters.
The process requires growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.
While specific crystallographic data for the parent compound this compound is not widely published, extensive studies on its derivatives provide significant insight into the expected structural features. For instance, the analysis of a Schiff base derivative of a related piperidine, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, revealed a monoclinic crystal system with the space group P21/c. researchgate.net The piperidine ring in such structures typically adopts a chair conformation to minimize steric strain.
In another example, the crystal structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate, was determined to be triclinic with the space group P-1. cambridge.orgcambridge.org The analysis of derivatives also confirms stereochemical arrangements, such as the orientation of substituents, which may be positioned axially or equatorially to avoid unfavorable steric interactions. whiterose.ac.uk For enantiomerically pure compounds, the refinement of the absolute structure parameter (Flack parameter) from the diffraction data can confidently confirm the true enantiomorph. uzh.ch The solid-state structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonds. researchgate.net
Table 2: Representative Crystallographic Data for a Piperidine Derivative
| Parameter | Value |
| Compound | (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a) researchgate.net |
| Empirical Formula | C24H30N2O6S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 16.031(5) |
| b (Å) | 8.218(5) |
| c (Å) | 18.598(5) |
| β (°) | 100.32(5) |
| Volume (ų) | 2411.0(17) |
| Z | 4 |
This table presents data from a published derivative to illustrate the type of information obtained from an X-ray crystallographic study. researchgate.net
Computational and Theoretical Investigations on Ethyl 2 Oxopiperidine 4 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. aps.orgnih.gov For piperidone derivatives, DFT methods, particularly using the B3LYP functional, are frequently employed to elucidate electronic properties. nih.govacs.org
Studies on related piperidone structures reveal key electronic characteristics that are applicable to ethyl 2-oxopiperidine-4-carboxylate. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.govresearchgate.net For piperidone derivatives, these calculations show that charge transfer interactions occur within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In piperidone structures, the oxygen atom of the carbonyl group typically represents the most negative (red) region, indicating a prime site for electrophilic attack. Conversely, the hydrogen atoms of the piperidine (B6355638) ring and its substituents often show positive (blue) potential, marking them as sites for nucleophilic attack. acs.org This information is vital for understanding intermolecular interactions and predicting reaction sites.
Thermally-assisted-occupation density functional theory (TAO-DFT) has emerged as an efficient method for studying large systems with strong static correlation effects, offering improvements over conventional Kohn-Sham DFT for multi-reference systems. researchgate.net
Table 6.1: Representative DFT-Calculated Electronic Properties for a Piperidone Scaffold Note: This data is illustrative for a related piperidone derivative, as specific values for this compound are not available in the cited literature. The principles are directly transferable.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability |
| Dipole Moment (μ) | ~3.5 D | Measures the overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules like this compound over time. iu.edu These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior, stable conformations, and the influence of the solvent environment.
A key area of investigation for this compound is the conformational dynamics of the piperidine ring. The six-membered ring can adopt several conformations, such as chair, boat, and twist-boat. MD simulations help determine the relative stability of these conformers and the energy barriers for interconversion. For similar piperidine systems, the chair conformation is generally the most stable. The orientation of the substituents—the ethyl carboxylate group at position 4 and the ethyl group on the nitrogen (if present)—can be either axial or equatorial, and MD simulations can quantify the energetic preference for each. acs.org
Furthermore, MD simulations are used to study the rotational freedom around single bonds, such as the C-C and C-O bonds of the ethyl carboxylate side chain. rsc.org The analysis of simulation trajectories reveals the preferred dihedral angles and the dynamic range of motion, which are crucial for understanding how the molecule interacts with other molecules, such as receptors or enzyme active sites. nih.govmdpi.com
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound, including its synthesis and potential rearrangements. nih.gov Theoretical studies can map out entire reaction pathways, identify transition states, and calculate activation energies, offering a detailed picture of how chemical transformations occur.
One relevant study investigated the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β-amino acids. researchgate.net A quantum mechanical study of this process revealed that the rearrangement proceeds through a concerted mechanism. It was suggested that a catalytic water molecule could lower the energy of the transition state. Intriguingly, the study also pointed to the role of the carboxylic acid at position 4, which facilitates the rearrangement through intramolecular catalysis. researchgate.net These findings provide a valuable framework for understanding the stability and potential intramolecular reactivity of the closely related this compound.
Computational methods also shed light on synthetic routes like the Dieckmann condensation or alkylation-cyclization strategies used to form the piperidine ring. By modeling the reaction intermediates and transition states, researchers can understand the factors controlling regioselectivity and stereoselectivity, and optimize reaction conditions for higher yields.
Prediction of Reactivity and Selectivity Profiles
The prediction of chemical reactivity and selectivity is a significant application of computational chemistry. By analyzing the electronic properties derived from DFT calculations, one can forecast how this compound will behave in different chemical environments. nih.gov
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These parameters include:
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it relates to the escaping tendency of electrons.
Electronegativity (χ): The negative of the chemical potential, it describes the power of an atom or group to attract electrons.
Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the electrophilic character of a molecule. acs.org
These descriptors, combined with the visual information from MEP maps, allow for a comprehensive prediction of the molecule's reactive sites. For instance, the nucleophilic character of the carbonyl oxygen and the electrophilic character of the carbonyl carbon and ring hydrogens can be quantified and compared, predicting the outcomes of various reactions. nih.govresearchgate.net
Table 6.2: Global Reactivity Descriptors for a Piperidone Scaffold Note: This data is illustrative for a related piperidone derivative. The principles are directly transferable.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or change |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |
| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic power |
Studies on Non-Covalent Interactions within the Molecular Architecture
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. Computational methods such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are used to identify and quantify these weak interactions. nih.govresearchgate.net
Hirshfeld surface analysis is particularly useful for visualizing and quantifying intermolecular contacts in a crystal lattice. researchgate.net By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in hydrogen bonding, van der Waals forces, and other interactions that stabilize the crystal structure. For related heterocyclic compounds, studies have quantified the percentage contribution of different contacts, such as H···H, O···H, and C···H, highlighting their importance in molecular packing. researchgate.net
Exploration of Quantum Chemical Properties (e.g., Nonlinear Optical Properties)
Computational quantum chemistry allows for the prediction of a wide range of molecular properties, including those relevant to materials science, such as nonlinear optical (NLO) properties. researchgate.net Organic molecules with π-conjugated systems and significant charge separation, often characterized by a large dipole moment and hyperpolarizability, can exhibit NLO behavior. nih.govacs.org
While this compound itself lacks an extensive π-system, derivatives incorporating aromatic or other conjugated moieties are studied for their NLO potential. DFT calculations are used to compute the average polarizability (⟨α⟩) and the first-order hyperpolarizability (β), which are key indicators of a material's NLO response. researchgate.net Studies on related piperidone derivatives have shown that strategic substitution on the piperidone ring can enhance these properties. nih.gov The computational screening of such properties can guide the design of new organic materials for applications in telecommunications and data storage. researchgate.net
Strategic Applications of Ethyl 2 Oxopiperidine 4 Carboxylate As a Versatile Synthetic Building Block
Role in the Elaboration of Complex Nitrogenous Heterocycles
The unique structural framework of ethyl 2-oxopiperidine-4-carboxylate makes it an ideal starting point for constructing sophisticated nitrogen-containing heterocycles. The lactam nitrogen and the carbon atoms of the piperidine (B6355638) ring can participate in various cyclization and bond-forming reactions to yield fused, bridged, and spirocyclic systems.
The 2-oxopiperidine skeleton is a foundational component for building fused polycyclic systems, particularly those found in alkaloid chemistry. The lactam functionality can be readily manipulated to initiate cyclization cascades, leading to the formation of additional rings.
A prominent strategy involves the N-acylation of the piperidone core followed by an intramolecular reaction to forge a new ring. For instance, derivatives of 2-oxopiperidine-3-carboxylic acid ethyl ester, a close regioisomer of the title compound, have been instrumental in constructing the core framework of Aspidosperma alkaloids. arkat-usa.orgnih.gov In these syntheses, the piperidone nitrogen is acylated with a substituted indole (B1671886) acetyl chloride. The resulting intermediate is then converted into a diazo compound, which, upon treatment with a rhodium(II) catalyst, undergoes a cyclization-cycloaddition cascade across the indole π-system to assemble the complex, fused pentacyclic skeleton of the target alkaloids. arkat-usa.org This approach highlights how the 2-oxopiperidone unit serves as a linchpin, guiding the stereoselective formation of multiple rings in a single, efficient transformation.
Table 1: Examples of Fused Ring Systems Derived from 2-Oxopiperidone Precursors
| Precursor | Reaction Type | Fused System | Target Alkaloid Family |
|---|---|---|---|
| 2-Oxopiperidine-3-carboxylate derivative | Rh(II)-catalyzed cyclization-cycloaddition | Indolizino[8,1-cd]carbazole | Kopsifoline, Aspidosperma |
This table is interactive. Click on the headers to sort.
The piperidine ring is a common feature in bridged and spirocyclic compounds, which are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. whiterose.ac.uk this compound and its close derivatives serve as key intermediates for accessing these complex topologies.
Spiropiperidines, where a second ring is attached through a single common atom, can be synthesized by forming the new ring on a pre-existing piperidine or by constructing the piperidine ring onto a spirocyclic precursor. researchgate.net A notable method involves the reaction of ethyl 4-oxopiperidine-1-carboxylate with (4-chlorophenyl)hydrazine in a Fischer indole synthesis. core.ac.uk This reaction constructs an indole ring directly onto the C4 position of the piperidone, creating a spiro[indole-3,4'-piperidine] (B97032) scaffold, a valuable core for drug discovery programs. core.ac.uk Similarly, the synthesis of spiro[1H-pyrido[2,3-d] Current time information in Bangalore, IN.nih.govoxazine-4,4′-piperidine]-2-one utilizes a protected 4-piperidone (B1582916) derivative, demonstrating the utility of this ketone functionality in forming spirocyclic systems through addition and subsequent intramolecular cyclization. acs.org
Furthermore, the synthesis of bridged nitrogenous compounds, such as 2,6-methano-3-benzazonines, has been achieved starting from functionalized piperidine derivatives, establishing the role of the piperidine core in creating rigid, bicyclic frameworks. rsc.org
Intermediate in the Total Synthesis of Natural Products and Alkaloids
The piperidine motif is a ubiquitous structural element in a vast number of natural products and alkaloids, many of which exhibit significant biological activity. mdpi.com this compound and related piperidones are therefore crucial starting materials in the total synthesis of these complex molecules.
The strategic placement of functional groups on the piperidone ring allows for its elaboration into the intricate structures of natural alkaloids. For example, the total synthesis of the quinolizidine (B1214090) alkaloid (+)-myrtine and the piperidine alkaloid (–)-solenopsin A was achieved using a 2,6-trans-dialkyl-4-oxopiperidine intermediate, which was synthesized via an acid-mediated 6-endo-trig cyclisation. rsc.org The synthesis of the tetracyclic antimalarial alkaloid (±)-myrioneurinol also proceeds through intermediates containing a substituted piperidine ring. psu.edu
As previously mentioned, the core of Aspidosperma alkaloids has been synthesized from 2-oxopiperidine-3-carboxylate derivatives, showcasing the power of this building block in assembling complex polycyclic natural products. arkat-usa.orgnih.gov
Table 2: Natural Products Synthesized Using Piperidone-based Intermediates
| Piperidone Precursor Type | Natural Product/Alkaloid | Biological Relevance |
|---|---|---|
| 2,6-trans-Dialkyl-4-oxopiperidine | (+)-Myrtine | Quinolizidine alkaloid |
| 2,6-trans-Dialkyl-4-oxopiperidine | (–)-Solenopsin A | Component of fire ant venom, angiogenesis inhibitor rsc.org |
| Substituted Piperidine | (±)-Myrioneurinol | Antimalarial alkaloid psu.edu |
This table is interactive. Click on the headers to sort.
Utilization in the Synthesis of Diverse Organic Molecules for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to optimize the biological activity of a lead compound by systematically modifying its chemical structure. The piperidine scaffold is a privileged structure in drug design, and this compound provides a versatile platform for generating libraries of diverse analogs for SAR exploration. nih.gov
The carboxylate and lactam functionalities can be readily converted into a wide range of amides, esters, and other functional groups. This allows for the systematic probing of how different substituents impact biological activity. For example, amides derived from 2-oxopiperidine-4-carboxylic acid have been synthesized and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov By varying the amine component coupled to the carboxylic acid, researchers can explore the chemical space around the piperidine core to identify compounds with enhanced inhibitory potential. nih.gov
Similarly, SAR studies on hepatitis C virus (HCV) assembly inhibitors have utilized a 4-aminopiperidine (B84694) scaffold, which can be accessed from precursors like tert-butyl 4-oxopiperidine-1-carboxylate. nih.gov The synthesis of various derivatives allows for the optimization of antiviral efficacy.
Table 3: Examples of SAR Studies Utilizing 2-Oxopiperidine-4-carboxylate Derivatives
| Synthesized Analog | Biological Target | Therapeutic Area |
|---|---|---|
| N-[1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-yl]-2-oxopiperidine-4-carboxamide nih.gov | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) |
| N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxopiperidine-4-carboxamide nih.gov | SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) |
| Derivatives of a 4-aminopiperidine scaffold nih.gov | Hepatitis C Virus (HCV) Assembly | Antiviral (Hepatitis C) |
This table is interactive. Click on the headers to sort.
Development of Novel Chemical Tools and Reagents
Beyond its role as a structural scaffold, the this compound framework can be transformed into novel chemical reagents with unique reactivity. These reagents can then be employed as powerful tools for constructing complex molecules that might be otherwise difficult to access.
A compelling example is the conversion of 2-oxopiperidine-3-carboxylate derivatives into 2-diazo-3-oxopropanoates. arkat-usa.org These diazo compounds are stable yet highly reactive intermediates. Their true value is realized in rhodium(II)-catalyzed reactions, where they generate a rhodium-carbenoid that cyclizes onto the adjacent lactam carbonyl. This process forms a cyclic carbonyl ylide, a "push-pull" 1,3-dipole. This transiently formed dipole is a powerful reactive species that can readily participate in intramolecular cycloaddition reactions. arkat-usa.org By tethering an indolyl group to the lactam nitrogen, this cascade reaction becomes a highly effective method for rapidly assembling the polycyclic core of aspidosperma alkaloids. arkat-usa.org This transformation effectively weaponizes the simple piperidone starting material, turning it into a sophisticated reagent for advanced synthetic applications.
Q & A
Q. What synthetic protocols are recommended for preparing Ethyl 2-oxopiperidine-4-carboxylate, and how can purity be optimized?
- Methodological Answer : this compound (CAS 29976-53-2) is typically synthesized via cyclization of ethyl 4-aminobutyrate derivatives under acidic or catalytic conditions. A common approach involves refluxing ethyl 4-oxopiperidine-1-carboxylate precursors with appropriate carbonylating agents. To optimize purity:
- Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) for separation.
- Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
- Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane).
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., carbonyl at ~170 ppm for the ester group, piperidinone ring protons between 1.5–3.5 ppm) .
- X-ray Crystallography : Resolve crystal structures using SHELX software (SHELXL for refinement) to confirm bond lengths and angles. For high-resolution data, apply direct methods and Fourier synthesis .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 172.1 (calculated for CHNO) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Consult SDS for toxicity data (e.g., LD50 in rodents) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) for accurate thermochemical data. Optimize geometry at the 6-311+G(d,p) basis set .
- Property Calculation : Compute HOMO-LUMO gaps to assess reactivity. Compare with experimental UV-Vis spectra (λ_max ~210 nm in methanol) to validate theoretical models .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions (e.g., dielectric constant of methanol: 32.7) .
Q. What experimental design strategies mitigate confounding variables in studying the compound’s reactivity?
- Methodological Answer :
- Variable Control : Use a fractional factorial design to isolate effects of temperature, solvent polarity, and catalyst loading. For example, vary temperature (25–80°C) and solvent (DMF vs. THF) in parallel trials .
- Statistical Validation : Apply ANOVA to assess significance (p < 0.05) and calculate confidence intervals for rate constants. Use triplicate runs to minimize random error .
- Reproducibility : Document all parameters (e.g., stirring speed, humidity) using lab notebooks or electronic data capture systems per CONSORT-EHEALTH guidelines .
Q. How should researchers resolve contradictions in kinetic data for this compound-derived reactions?
- Methodological Answer :
- Error Analysis : Quantify measurement uncertainties (e.g., ±0.1°C for temperature probes) and propagate using the Monte Carlo method. Compare with literature values for Arrhenius pre-exponential factors .
- Mechanistic Studies : Perform isotopic labeling (e.g., ) to track reaction pathways. Use -NMR to monitor intermediate formation .
- Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines for kinetic measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
